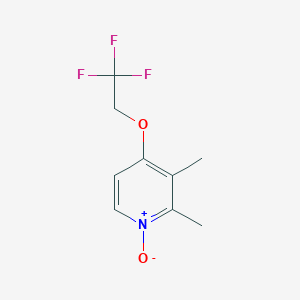

2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide

Vue d'ensemble

Description

- The compound "2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide" belongs to a class of chemically significant molecules that find utility in various scientific applications, although direct applications in drug use and dosage are excluded from this analysis.

Synthesis Analysis

- The synthesis process of similar complex molecules typically involves multiple steps, including oxidation, nitration, substitution, acylation, and chlorination. For instance, a compound was synthesized from 2,3-dimethyl-byridine through a five-step process yielding a total of 35.6% efficiency under optimized conditions involving methyl iso-butylketone and tetrabutyl ammonium bromide as the phase transfer catalyst (Xu Jun, 2011).

Molecular Structure Analysis

- Detailed molecular structure analysis of similar compounds reveals interactions between inorganic and organic networks, including luminescence properties and magnetic measurements, which are crucial for understanding the physical and chemical properties of the compound of interest (Fabrice Pointillart et al., 2009).

Chemical Reactions and Properties

- The reactivity of related pyridine compounds with various substituents highlights the versatility and complex nature of their chemical reactions. For example, the electrophilic substitution of heteroaromatic compounds, such as nitration of pyridine 1-oxides, demonstrates the influence of substituents on reaction rates and pathways (C. D. Johnson et al., 1967).

Physical Properties Analysis

- Studies on similar molecules have focused on understanding the photoluminescent and magnetic properties, which are indicative of their physical properties. The analysis of crystal structure, optical measurements, and resistivity provides insights into the behavior of these compounds under different conditions (Fabrice Pointillart et al., 2009).

Chemical Properties Analysis

- The chemical properties of compounds within this class, including reactivities towards chain-carrying peroxyl radicals and air oxidation stability, highlight the significance of structural variations on antioxidant properties and stability (M. Wijtmans et al., 2004).

Applications De Recherche Scientifique

- Summary of the Application : “2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide” is used as an intermediate in the synthesis of the proton pump inhibitor lansoprazole . Lansoprazole is a medication used to reduce the production of stomach acid, thereby helping to treat conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.

Propriétés

IUPAC Name |

2,3-dimethyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2/c1-6-7(2)13(14)4-3-8(6)15-5-9(10,11)12/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSURXZOJDDQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1C)[O-])OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone](/img/structure/B33617.png)

![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro-](/img/structure/B33619.png)

![1-Cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B33623.png)

![Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B33624.png)

![(3aR,4S,5R,6aS)-5-(benzoyloxy)hexahydro-4-[(triphenylmethoxy)methyl]-2H-cyclopenta[b]furan-2-one](/img/structure/B33634.png)

![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B33641.png)